

Commercial availability of 4-Bromo-2-(trifluoromethyl)thiazole

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Compound of Interest

Compound Name:	4-Bromo-2-(trifluoromethyl)thiazole
Cat. No.:	B168436

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An In-depth Technical Guide to **4-Bromo-2-(trifluoromethyl)thiazole**

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the commercial availability, synthesis, and potential applications of **4-Bromo-2-(trifluoromethyl)thiazole** (CAS No. 141761-77-5), a key building block in medicinal chemistry and materials science. Its unique trifluoromethyl and bromo substitutions on the thiazole core make it a valuable precursor for the synthesis of novel compounds with diverse biological activities.

Commercial Availability

4-Bromo-2-(trifluoromethyl)thiazole is available from several chemical suppliers, catering to research and development needs. The compound is typically offered at high purity levels. Pricing and available quantities can vary between suppliers.

Supplier	Purity	Available Quantities	CAS Number	Molecular Formula	Molecular Weight (g/mol)
ChemScene[1]	≥98%	Inquire for details	141761-77-5	C ₄ HBrF ₃ NS	232.02
Hangzhou Leap Chem Co., Ltd.[2]	99.00%	Inquire for details	141761-77-5	C ₄ HBrF ₃ NS	232.02
Chemable[3]	N/A	Inquire for details	141761-77-5	C ₄ HBrF ₃ NS	232.02

Note: Pricing and stock levels are subject to change. Please contact the suppliers directly for current information and quotations.

Physicochemical Properties

A summary of the key computed and experimental properties of **4-Bromo-2-(trifluoromethyl)thiazole** is provided below.

Property	Value	Source
Molecular Formula	C ₄ HBrF ₃ NS	ChemScene[1]
Molecular Weight	232.02	ChemScene[1]
Synonyms	4-bromo-2-(trifluoromethyl)-1,3-thiazole	ChemScene[1]
Boiling Point	146.7±40.0 °C (Predicted)	ECHEMI[2]
Density	1.904±0.06 g/cm ³ (Predicted)	ECHEMI[2]
XLogP3	2.9	ECHEMI[2]
Topological Polar Surface Area	41.1 Å ²	ECHEMI[2]

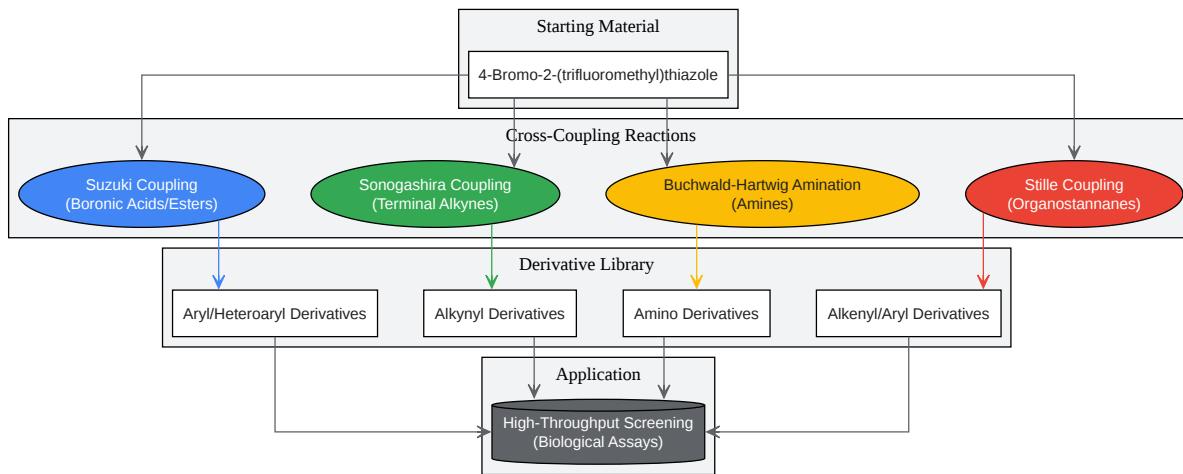
Synthesis and Experimental Protocols

The synthesis of substituted thiazoles is a well-established field in organic chemistry, with the Hantzsch thiazole synthesis being a cornerstone method.^[4] This reaction typically involves the condensation of an α -haloketone with a thioamide. For trifluoromethylated thiazoles, specific precursors are required.

While a direct, detailed experimental protocol for the synthesis of **4-Bromo-2-(trifluoromethyl)thiazole** is not readily available in the public literature, a general and representative procedure can be adapted from established methods for similar structures. The synthesis would likely proceed via the bromination of a pre-formed 2-(trifluoromethyl)thiazole or by constructing the ring from appropriate precursors.

Representative Synthetic Workflow:

The logical workflow for synthesizing derivatives from **4-Bromo-2-(trifluoromethyl)thiazole** for drug discovery applications is illustrated below. The bromo-substituent serves as a versatile handle for various cross-coupling reactions.

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Caption: Synthetic utility of **4-Bromo-2-(trifluoromethyl)thiazole** in drug discovery.

Applications in Drug Discovery and Medicinal Chemistry

Thiazole-containing compounds are integral to numerous FDA-approved drugs and exhibit a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[4][5][6] The incorporation of a trifluoromethyl group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity.

4-Bromo-2-(trifluoromethyl)thiazole is a valuable building block for generating libraries of novel compounds for biological screening. The bromine atom at the 4-position provides a

reactive site for functionalization through various metal-catalyzed cross-coupling reactions, as depicted in the workflow diagram above. This allows for the systematic exploration of the chemical space around the thiazole core to identify potent and selective drug candidates.

Logical Flow for Compound Library Generation:

The process from a starting building block to a potential drug lead follows a structured path in medicinal chemistry.



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Caption: Workflow from building block to lead optimization in medicinal chemistry.

Safety Information

According to the GHS classification, **4-Bromo-2-(trifluoromethyl)thiazole** is considered a flammable liquid and vapor.^[2] Standard laboratory safety precautions, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat, should be followed when handling this compound. Work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

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